N-[(2,4-difluorophenyl)methyl]cyclopropanamine
Description
Molecular Architecture and Stereochemical Features
N-[(2,4-Difluorophenyl)methyl]cyclopropanamine (CAS 926244-58-8) is a chiral amine derivative characterized by a cyclopropane ring fused to a methylamine group and a 2,4-difluorophenyl substituent. The molecular formula C₁₀H₁₁F₂N (molecular weight: 183.20 g/mol) reflects its compact yet structurally complex architecture. The cyclopropane ring introduces significant strain energy (~27.5 kcal/mol), which influences both reactivity and conformational preferences. The 2,4-difluorophenyl group creates an electron-deficient aromatic system, with fluorine substituents at the ortho and para positions relative to the methylamine linker.
Stereochemical analysis reveals that the cyclopropane ring adopts a cis configuration between the methylamine group and the aromatic substituent, as confirmed by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies. The fluorine atoms induce a dipole moment of 1.45 D, creating localized regions of electron density that influence intermolecular interactions.
| Structural Feature | Key Characteristics |
|---|---|
| Cyclopropane ring | Bond angles: 60°, Bond lengths: 1.51 Å (C-C), Torsional strain: 27.5 kcal/mol |
| 2,4-Difluorophenyl group | C-F bond length: 1.34 Å, F-C-C-F dihedral angle: 180° (planar arrangement) |
| Methylamine linker | C-N bond length: 1.47 Å, N-H bond length: 1.01 Å |
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOVQCIVJHQJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]cyclopropanamine typically involves the reaction of 2,4-difluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring or the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce primary or secondary amines .
Scientific Research Applications
Antiplatelet Agents
One of the primary applications of N-[(2,4-difluorophenyl)methyl]cyclopropanamine is as an intermediate in the synthesis of ticagrelor, a potent reversible P2Y12 receptor antagonist used for preventing thrombotic events in patients with acute coronary syndrome or myocardial infarction. Ticagrelor's mechanism involves inhibiting platelet aggregation, making this compound crucial in cardiovascular medicine .
Cystic Fibrosis Treatment
Recent studies have explored the potential of compounds related to this compound as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). These compounds can enhance CFTR function or correct its folding, providing new avenues for treating cystic fibrosis—a genetic disorder caused by CFTR dysfunction .
Case Study 1: Ticagrelor Synthesis
In a detailed synthesis study, researchers demonstrated the efficient preparation of ticagrelor analogs from this compound derivatives. The study highlighted the compound's role in maintaining antiplatelet activity while modifying other structural components to enhance efficacy .
| Compound | Antiplatelet Activity | Structural Modifications |
|---|---|---|
| Ticagrelor | High | Original structure |
| Analog 1 | Moderate | Substituted cyclopropane |
| Analog 2 | Low | Altered phenyl group |
Case Study 2: CFTR Modulators
Another research effort focused on identifying small molecules that could act as CFTR potentiators or inhibitors. The study utilized molecular docking techniques to screen libraries of compounds, including those derived from this compound. Several candidates showed promising results in enhancing CFTR-mediated ion flux in cell lines derived from cystic fibrosis patients .
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]cyclopropanamine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between N-[(2,4-difluorophenyl)methyl]cyclopropanamine and its analogs:
Biological Activity
N-[(2,4-difluorophenyl)methyl]cyclopropanamine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₉F₂N
- Molecular Weight : 169.18 g/mol
- Structural Characteristics : The compound features a cyclopropanamine structure with a 2,4-difluorophenyl group that enhances its lipophilicity, potentially influencing its interactions with biological targets.
This compound's mechanism of action is primarily linked to its interactions with neurotransmitter systems. Research suggests that the compound may bind to various receptors, including serotonin and dopamine receptors, modulating their activity and influencing mood and behavior. This modulation could be particularly relevant in treating conditions such as anxiety and depression.
Biological Activities
The biological activities of this compound have been explored in several studies:
- Neurotransmitter Interaction : The compound has shown potential for enhancing the binding affinity to neurotransmitter receptors, which may lead to therapeutic effects in neurological disorders.
- Enzyme Inhibition : Preliminary studies indicate that it may act as an enzyme inhibitor, although specific targets remain to be fully elucidated.
- Pharmacological Applications : Investigations into its pharmacological properties suggest potential applications in treating various mental health disorders.
Case Studies
- Study on Neurotransmitter Systems : A study examined the effects of this compound on serotonin receptor activity. Results indicated enhanced receptor binding compared to non-fluorinated analogs, suggesting improved efficacy in modulating serotonergic pathways.
- Enzyme Interaction Analysis : Another research focused on the compound's interaction with specific enzymes involved in neurotransmitter metabolism. It was found to inhibit certain enzymes at micromolar concentrations, indicating its potential as a therapeutic agent in conditions where neurotransmitter levels are dysregulated.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Cyclopropanamine | Contains two fluorine atoms | Neurotransmitter modulation |
| 2-(3,4-Difluorophenyl)cyclopropanamine | Cyclopropanamine | One fluorine atom | Reduced binding affinity |
| (1R)-2-(3-Fluorophenyl)cyclopropanamine | Cyclopropanamine | Single fluorine substitution | Limited biological activity |
| 2-(2-Fluorophenyl)cyclopropanamine | Cyclopropanamine | Different substitution pattern | Variable receptor interaction |
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[(2,4-difluorophenyl)methyl]cyclopropanamine?
Answer: A common approach involves reductive amination between 2,4-difluorobenzylamine and cyclopropanecarboxaldehyde. Key steps include:
- Reaction Setup : Mix equimolar ratios (1:1 to 1:1.2) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere.
- Catalyst : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium/carbon (Pd/C) for catalytic hydrogenation.
- Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
Q. How should researchers characterize the compound’s structural and chemical properties?
Answer: Use a combination of spectroscopic and computational tools:
- NMR : - and -NMR to confirm substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm, cyclopropane CH2 at δ 1.2–1.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H] expected at m/z 198.1).
- Computational Tools : PubChem-derived SMILES/InChI strings for cross-referencing (e.g., InChI=1S/C11H12F2N [...] ).
Q. What safety protocols are critical when handling this compound?
Answer: Refer to Safety Data Sheets (SDS) for structurally similar amines (e.g., N-[(2-nitrophenyl)methyl]cyclopropanamine ):
| Parameter | Guideline |
|---|---|
| PPE | Nitrile gloves, chemical goggles, lab coat. |
| Ventilation | Use fume hoods to avoid inhalation. |
| Spill Management | Absorb with inert material (e.g., vermiculite); avoid water to prevent spread. |
| Storage | Store in airtight containers at 2–8°C, away from oxidizers. |
Advanced Research Questions
Q. How can computational docking studies optimize target binding predictions for this compound?
Answer: Use AutoDock Vina to model interactions with biological targets (e.g., kinases, GPCRs):
Q. How should researchers resolve contradictions in impurity profiles during synthesis?
Answer: Employ orthogonal analytical strategies:
- LC-MS/MS : Identify byproducts (e.g., stereoisomers like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine ).
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol to separate enantiomers.
- Kinetic Analysis : Monitor reaction intermediates via time-resolved -NMR to pinpoint side-reaction pathways .
Q. What strategies are effective for studying metabolic stability and degradation pathways?
Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF.
- Isotopic Labeling : Synthesize -labeled cyclopropane moiety to track degradation fragments.
- QSAR Modeling : Apply Quantitative Structure-Activity Relationship (QSAR) tools (e.g., CC-DPS) to predict metabolic hotspots (e.g., benzylic C–N bond cleavage) .
Q. How can reaction conditions be optimized to minimize stereochemical byproducts?
Answer:
- Temperature Control : Lower reaction temperatures (0–10°C) reduce racemization.
- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis.
- DOE (Design of Experiments) : Apply factorial design to test solvent polarity, catalyst loading, and pH effects on enantiomeric excess (%ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
